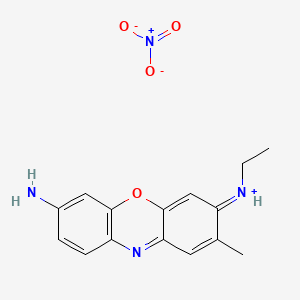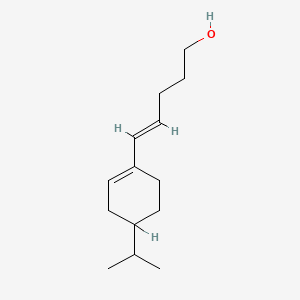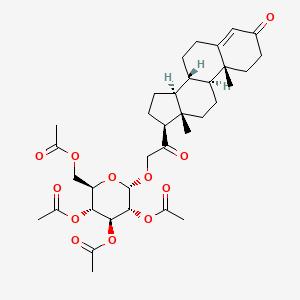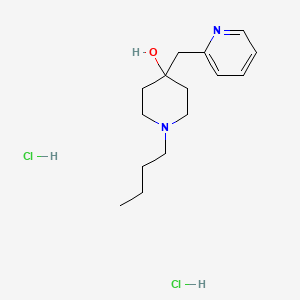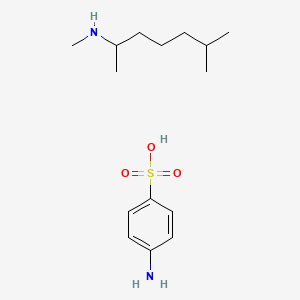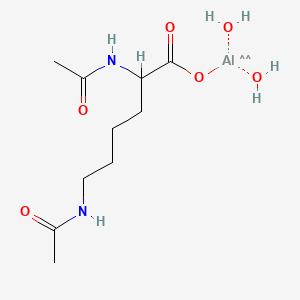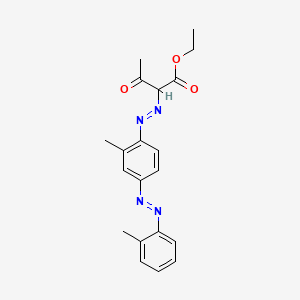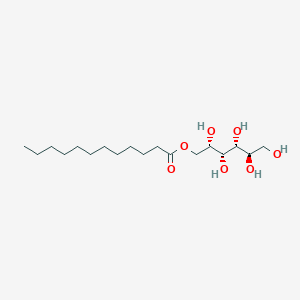
D-Glucitol monolaurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
D-Glucitol monolaurate is typically synthesized through an esterification reaction between D-glucitol and lauric acid. This reaction is catalyzed by acidic or enzymatic catalysts under controlled temperature and pressure conditions . The process involves heating the reactants to facilitate the formation of the ester bond, followed by purification to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants while minimizing by-products. The final product is then purified through distillation or crystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
D-Glucitol monolaurate undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to yield D-glucitol and lauric acid.
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: It can participate in substitution reactions where the laurate group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: D-glucitol and lauric acid.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted esters with different functional groups.
Aplicaciones Científicas De Investigación
D-Glucitol monolaurate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a stabilizer for enzymes and proteins.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Mecanismo De Acción
The mechanism of action of D-Glucitol monolaurate involves its ability to interact with lipid membranes and proteins. It can disrupt the lipid bilayer, leading to changes in membrane permeability and fluidity . This disruption can affect various cellular processes, including signal transduction and enzyme activity . Additionally, this compound can form micelles, which encapsulate hydrophobic molecules and enhance their solubility .
Comparación Con Compuestos Similares
Similar Compounds
Glycerol monolaurate: Similar in structure but derived from glycerol instead of D-glucitol.
Sorbitan monolaurate: Another ester of sorbitol with lauric acid, used as an emulsifier.
1,43,6-Dianhydro-D-glucitol monolaurate: A derivative with a different structural configuration.
Uniqueness
D-Glucitol monolaurate is unique due to its specific combination of D-glucitol and lauric acid, which imparts distinct physicochemical properties. Its ability to form stable emulsions and its biocompatibility make it particularly valuable in pharmaceutical and cosmetic applications .
Propiedades
Número CAS |
26657-97-6 |
|---|---|
Fórmula molecular |
C18H36O7 |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] dodecanoate |
InChI |
InChI=1S/C18H36O7/c1-2-3-4-5-6-7-8-9-10-11-16(22)25-13-15(21)18(24)17(23)14(20)12-19/h14-15,17-21,23-24H,2-13H2,1H3/t14-,15+,17-,18-/m1/s1 |
Clave InChI |
HYZDYRHKPFPODK-CYGHRXIMSA-N |
SMILES isomérico |
CCCCCCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES canónico |
CCCCCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


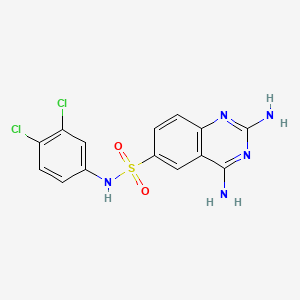
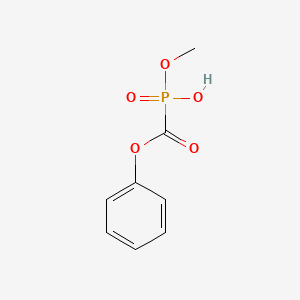
![1-[(3,7-Dimethyloct-6-enyl)oxy]-1-methoxyundecane](/img/structure/B12677765.png)

